molecular formula C17H22N6O B13887440 4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide

4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide

Cat. No.: B13887440
M. Wt: 326.4 g/mol
InChI Key: ROCDTLVQIVIKFA-UHFFFAOYSA-N
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Description

4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of both cyclobutylamino and dimethylaminoanilino groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide

InChI

InChI=1S/C17H22N6O/c1-23(2)13-8-6-12(7-9-13)21-17-19-10-14(15(18)24)16(22-17)20-11-4-3-5-11/h6-11H,3-5H2,1-2H3,(H2,18,24)(H2,19,20,21,22)

InChI Key

ROCDTLVQIVIKFA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC3)C(=O)N

Origin of Product

United States

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